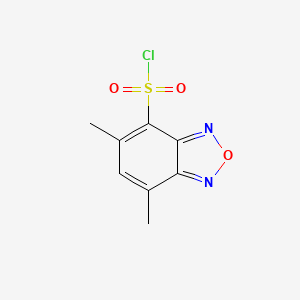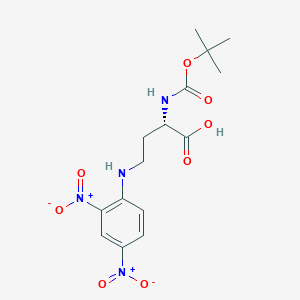![molecular formula C7H4N2O3S B1422035 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1216288-05-9](/img/structure/B1422035.png)
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S and a molecular weight of 196.18 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the chemistry of compounds like “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid”. This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a solid substance . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .Scientific Research Applications
Antimicrobial Activity
- Application Summary: This compound has been used in the synthesis of molecules with antimicrobial properties. Specifically, it was used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
- Methods of Application: The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine. This was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .
- Results: The results of antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Antitumor Activity
- Application Summary: Tetrahydropyrido[3’,2’:4,5]thieno[2,3-b][1,4]thiazines, which can be synthesized from this compound, have shown potential antitumor activity .
- Methods of Application: These compounds were synthesized via reductive lactamization, using sodium dithionite, of the respective 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids .
- Results: Compounds showed potent inhibitory activity against the IGROV1 (Ovarian Cancer) cell line .
Antiviral Activity
- Application Summary: The compound has been used in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents .
- Methods of Application: The Dimroth rearrangement was used in the synthesis of these condensed pyrimidines .
- Results: The synthesized compounds showed potential as antiviral agents .
Synthesis of Heterocyclic Hybrids
- Application Summary: The compound has been used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
- Methods of Application: The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
- Results: The results of antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Antiviral Compounds
- Application Summary: The compound has been used in the synthesis of condensed pyrimidines which are key structural fragments of antiviral compounds .
- Methods of Application: The Dimroth rearrangement was used in the synthesis of these condensed pyrimidines .
- Results: The synthesized compounds showed potential as antiviral agents .
Synthesis of Heterocyclic Hybrids
- Application Summary: The compound has been used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
- Methods of Application: The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
- Results: The results of antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
